REACTION_SMILES
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[C:27].[CH2:1]([O:2][C:3](=[O:4])[N:11]1[CH2:12][CH:13]([CH2:17][NH:18][CH:19]2[CH2:20][CH2:21]2)[CH:14]([F:16])[CH2:15]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:24][CH2:25][OH:26].[H:22][H:23].[Pd:28]>>[NH:11]1[CH2:12][CH:13]([CH2:17][NH:18][CH:19]2[CH2:20][CH2:21]2)[CH:14]([F:16])[CH2:15]1
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C
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Name
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O=C(OCc1ccccc1)N1CC(F)C(CNC2CC2)C1
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O=C(OCc1ccccc1)N1CC(F)C(CNC2CC2)C1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
FC1CNCC1CNC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:27].[CH2:1]([O:2][C:3](=[O:4])[N:11]1[CH2:12][CH:13]([CH2:17][NH:18][CH:19]2[CH2:20][CH2:21]2)[CH:14]([F:16])[CH2:15]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:24][CH2:25][OH:26].[H:22][H:23].[Pd:28]>>[NH:11]1[CH2:12][CH:13]([CH2:17][NH:18][CH:19]2[CH2:20][CH2:21]2)[CH:14]([F:16])[CH2:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
O=C(OCc1ccccc1)N1CC(F)C(CNC2CC2)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCc1ccccc1)N1CC(F)C(CNC2CC2)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
FC1CNCC1CNC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |